N-(4-chlorophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide
CAS No.: 899931-37-4
Cat. No.: VC11898975
Molecular Formula: C22H22ClN3OS
Molecular Weight: 411.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899931-37-4 |
|---|---|
| Molecular Formula | C22H22ClN3OS |
| Molecular Weight | 411.9 g/mol |
| IUPAC Name | N-(4-chlorophenyl)-2-[[2-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C22H22ClN3OS/c1-15-4-6-16(7-5-15)20-21(26-22(25-20)12-2-3-13-22)28-14-19(27)24-18-10-8-17(23)9-11-18/h4-11H,2-3,12-14H2,1H3,(H,24,27) |
| Standard InChI Key | XAEZBMYHRALMDP-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NC3(CCCC3)N=C2SCC(=O)NC4=CC=C(C=C4)Cl |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NC3(CCCC3)N=C2SCC(=O)NC4=CC=C(C=C4)Cl |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s IUPAC name, N-(4-chlorophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide, reflects its intricate structure. Key features include:
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A 1,4-diazaspiro[4.4]nona-1,3-dien-2-yl moiety, which introduces conformational rigidity through its spirocyclic framework.
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A sulfanyl bridge (-S-) connecting the diazaspiro system to an acetamide group.
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Substituents: A 4-chlorophenyl group on the acetamide nitrogen and a 4-methylphenyl group on the diazaspiro ring.
The molecular formula is C22H22ClN3OS, with a molecular weight of 411.9 g/mol. Its stereoelectronic properties are influenced by the electron-withdrawing chlorine atom and electron-donating methyl group, creating a balance that enhances reactivity toward biological targets.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C22H22ClN3OS |
| Molecular Weight | 411.9 g/mol |
| CAS Registry Number | 899931-37-4 |
| IUPAC Name | See Title |
| SMILES | CC1=CC=C(C=C1)C2=NC3(CCCC3)N=C2SCC(=O)NC4=CC=C(C=C4)Cl |
Synthesis and Purification
The synthesis involves multi-step organic reactions, typically proceeding as follows:
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Formation of the Diazaspiro Core: Cyclocondensation of a diamine with a diketone precursor under acidic conditions generates the spirocyclic framework.
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Sulfanyl Group Introduction: Thiolation of the diazaspiro intermediate using thiourea or Lawesson’s reagent.
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Acetamide Coupling: Reaction of the thiolated compound with 4-chlorophenylacetyl chloride in the presence of a base like triethylamine.
Critical Reaction Parameters:
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Temperature: 60–80°C for cyclocondensation; room temperature for coupling.
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Solvents: Tetrahydrofuran (THF) or dichloromethane (DCM) for solubility.
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Catalysts: p-Toluenesulfonic acid (pTSA) for spirocycle formation.
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol. Characterization employs NMR (1H, 13C), HPLC (>95% purity), and mass spectrometry (ESI-MS m/z 412.5 [M+H]+) .
Biological Activities and Mechanisms
Antimicrobial Properties
The compound exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL). The sulfanyl group enhances membrane permeability, while the diazaspiro core disrupts microbial enzyme systems.
Table 2: Antimicrobial Efficacy
| Organism | MIC (µg/mL) | Mechanism Postulated |
|---|---|---|
| Staphylococcus aureus | 8 | Cell wall synthesis inhibition |
| Escherichia coli | 32 | DNA gyrase interference |
| Candida albicans | 16 | Ergosterol biosynthesis disruption |
Enzyme Inhibition
The compound acts as a potent inhibitor of lysosomal phospholipase A2 (LPLA2) and cyclooxygenase-2 (COX-2), with IC50 values of 0.45 µM and 1.2 µM, respectively. Molecular docking studies suggest the sulfanyl acetamide group binds to the catalytic pocket of LPLA2, while the 4-methylphenyl moiety stabilizes hydrophobic interactions.
Comparative Analysis with Structural Analogs
Role of the 4-Chlorophenyl Group
Replacing the 4-chlorophenyl group with a 4-methylphenyl (as in) reduces antibacterial potency (MIC increases to 32 µg/mL for S. aureus) but enhances COX-2 selectivity (IC50 = 0.9 µM). The chlorine atom’s electronegativity improves target binding through halogen bonding.
Impact of the Sulfanyl Bridge
Omitting the sulfanyl group (e.g., in simpler acetamides) abolishes enzyme inhibitory activity, underscoring its role in coordinating metal ions in enzyme active sites.
Research Applications and Limitations
Drug Discovery Scaffold
The compound’s modular structure allows derivatization at multiple positions:
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Diazaspiro Ring: Substitutions modulate conformational flexibility.
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Sulfanyl Bridge: Replacement with selenyl or oxygen alters redox activity.
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Acetamide Group: Modifications improve pharmacokinetics (e.g., logP reduction).
Current Limitations
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Poor Aqueous Solubility: logP = 3.8 limits bioavailability.
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Unclear Metabolic Fate: Cytochrome P450 interactions remain unstudied.
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Toxicity Concerns: Hepatotoxicity observed in murine models at 100 mg/kg.
Future Directions
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Prodrug Development: Esterification of the acetamide to enhance solubility.
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Targeted Delivery: Conjugation with nanoparticles for tumor-specific accumulation.
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Structure-Activity Relationships (SAR): Systematic variation of substituents to optimize efficacy.
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